Muc5AC-3

Muco-obstructive lung disease chronic bronchitis biomarker airway mucin analysis

Pain: MUC5AC glycosylation studies in airway disease are compromised by undefined, variable peptide substrates, leading to irreproducible enzyme kinetics. Solution: MUC5AC-3 is a rigorously defined 16-amino acid glycopeptide (GalNAc-Thr3), validated as a ppGaNTase-T9 substrate. It enables consistent, reproducible data across human and murine respiratory disease models, including asthma, COPD, and cystic fibrosis. Supplied lyophilized, ≥95% HPLC purity, with dry ice shipping for maximum stability.

Molecular Formula C71H117N17O31
Molecular Weight 1704.8 g/mol
Cat. No. B15137096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuc5AC-3
Molecular FormulaC71H117N17O31
Molecular Weight1704.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C4CCCN4C(=O)C(C(C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)NC(=O)C(C(C)O)NC(=O)CN
InChIInChI=1S/C71H117N17O31/c1-28(2)46(79-59(105)41-16-11-19-85(41)67(113)39(26-91)77-58(104)40-15-12-21-87(40)69(115)52(84-63(109)47(30(4)93)78-45(99)23-72)35(9)118-71-53(74-36(10)98)55(101)54(100)44(27-92)119-71)68(114)86-20-13-17-42(86)60(106)81-51(34(8)97)65(111)83-49(32(6)95)62(108)76-38(25-90)57(103)80-50(33(7)96)64(110)82-48(31(5)94)61(107)75-37(24-89)56(102)73-29(3)66(112)88-22-14-18-43(88)70(116)117/h28-35,37-44,46-55,71,89-97,100-101H,11-27,72H2,1-10H3,(H,73,102)(H,74,98)(H,75,107)(H,76,108)(H,77,104)(H,78,99)(H,79,105)(H,80,103)(H,81,106)(H,82,110)(H,83,111)(H,84,109)(H,116,117)/t29-,30+,31+,32+,33+,34+,35+,37-,38-,39-,40-,41-,42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53+,54-,55+,71-/m0/s1
InChIKeyHRJMVSYHSVDIJI-OSQLVPIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-MUC5AC [45M1] Performance Overview


Anti-MUC5AC monoclonal antibody clone 45M1 is a mouse-derived IgG1 antibody that recognizes the C-terminal cysteine-rich peptide core of gastric mucin M1, now identified as MUC5AC [1]. MUC5AC is a major gel-forming airway mucin overexpressed in chronic inflammatory airway diseases and muco-obstructive conditions including asthma, COPD, and cystic fibrosis [2]. Unlike antibodies directed against carbohydrate epitopes, which may fail to detect MUC5AC in deglycosylated disease states, clone 45M1 targets a linear peptide epitope on the protein backbone [1]. This antibody is validated for ELISA, Western blotting, and immunohistochemistry applications across human, mouse, rat, rabbit, pig, chicken, and non-human primate samples .

Epitope Linear peptide backbone (glycosylation-independent)
Applications ELISA, Western blot, IHC (P, Fr) across research formats
Species Human, mouse, rat, rabbit, pig, chicken, NHP (≥8 species)

MUC5AC Clone Selection and Reproducibility


Direct substitution of one anti-MUC5AC antibody clone for another introduces substantial risk of irreproducible results. A systematic head-to-head evaluation of all commercially available monoclonal anti-MUC5AC antibodies on mucin-content-standardized human bronchoalveolar lavage fluid (BALF) samples revealed considerable inter-antibody variability in mucin recognition [1]. Of the antibodies screened, only clones Mg-31, O.N.457, and 45M1 demonstrated superior signal strength and reproducibility [1]. Critically, among these top-performing clones, only 45M1 recognized a linear peptide epitope on the protein backbone—a feature essential for reliable detection regardless of disease-associated alterations in mucin glycosylation [1]. Antibodies targeting carbohydrate epitopes may underestimate MUC5AC levels in pathophysiological states where glycosylation patterns are altered, while antibodies lacking systematic validation produce inconsistent inter-patient results [1].

45M1 (Target)
Linear peptide epitope; top-tier reproducibility in head-to-head BALF immunoblot screening
Other Clones
Often carbohydrate or conformational epitopes; may miss MUC5AC in deglycosylated disease states; variable inter-patient consistency
Multi-Species Consistency
Validated across ≥8 species; eliminates need for species-specific antibody switching
Human-Restricted Clones
Limited to 1–4 species; switching clones between human and model organisms introduces inter-assay variability

Anti-MUC5AC [45M1] Comparative Evidence


BALF Immunoblot Performance vs. Commercial Panel

In a systematic head-to-head comparison of all commercially available monoclonal anti-MUC5AC antibodies (excluding those with known carbohydrate specificity), clones Mg-31, O.N.457, and 45M1 outperformed all other tested clones on mucin-content-standardized human bronchoalveolar lavage fluid (BALF) samples in immunoblot assays [1]. Among these three top-performing clones, only 45M1 was shown via epitope mapping to recognize linear peptide epitopes on the MUC5AC protein backbone, enabling detection that is independent of disease-associated glycosylation alterations [1].

BALF Immunoblot Panel
Head-to-head
Top 3 performer among all commercial clones on mucin-standardized human BALF; only top clone with linear peptide epitope
Reported top-tier signal strength and reproducibility; glycosylation-independent detection supports mucin quantification across disease states
Immunoblot screening data; compare with your own sample matrix
Muco-obstructive lung disease chronic bronchitis biomarker airway mucin analysis

Multi-Species Reactivity vs. Human-Restricted Clones

Clone 45M1 demonstrates reactivity across human, mouse, rat, rabbit, pig, chicken, cat, and non-human primate samples . This multi-species profile contrasts with several alternative MUC5AC antibody clones that are restricted to human reactivity only. For instance, clone CLH2 (ab77576) is validated only for human samples , limiting its utility in preclinical animal models. Similarly, other MUC5AC clones show species-specific limitations or lack formal validation across the translational species spectrum.

Species Reactivity
Cross-study comparable
≥8 species (human, mouse, rat, rabbit, pig, chicken, cat, NHP) vs. human-only clones (e.g., CLH2)
Enables consistent methodology across translational species; reduces validation burden
Data drawn from multiple validation reports; verify for your specific species and application
preclinical model translation cross-species biomarker muco-obstructive disease

SPIROMICS Cohort Diagnostic Threshold Validation

Quantitative MUC5AC measurement using validated antibody reagents has direct clinical and research utility. The SPIROMICS cohort study established that MUC5AC concentration, when combined with total mucin and MUC5B measurements into a Mucin Quantitative Score (MUCQ = [Total mucin] × [MUC5AC]/[MUC5B] ÷ 100 μg/ml), improved diagnostic classification for chronic bronchitis compared to total mucin concentration alone [1]. Using a MUCQ threshold of 4.30, the score reclassified 18 currently smoking patients to a diagnosis of chronic bronchitis and down-classified 8 patients, demonstrating superior discriminatory power (P=0.001) [1]. This scoring system requires reliable, reproducible MUC5AC quantification that is not confounded by antibody-to-antibody variability or glycosylation-dependent detection.

SPIROMICS MUCQ
Reported
MUCQ threshold 4.30; net reclassification P=0.001 (vs. total mucin alone)
Supports research classification in chronic bronchitis cohorts; requires reproducible MUC5AC quantification
SPIROMICS cohort, n=164; scoring method reference for assay consistency
chronic bronchitis diagnosis COPD biomarker MUCQ scoring system

MUC5AC Elevation in Pre-COPD Airway Cells

Single-nucleus RNA sequencing of lung explant tissue from pre-COPD patients (those with >5% emphysema on CT but normal spirometry) revealed significantly increased MUC5AC+MUC5B+ secretory cell numbers compared to healthy controls (p=0.030) [1]. Within these secretory cells, MUC5AC expression was significantly elevated in pre-COPD versus controls (p=0.028), demonstrating that MUC5AC upregulation occurs prior to spirometric evidence of airflow obstruction [1]. Detecting these early MUC5AC changes requires antibody reagents with sufficient sensitivity and reproducibility to resolve small but biologically meaningful differences in mucin levels across patient populations.

Pre-COPD MUC5AC
Reported
MUC5AC+ secretory cells elevated vs. controls p=0.030; expression p=0.028 (snRNA-seq, lung explants)
Early disease-associated MUC5AC upregulation detectable before spirometric decline; requires low technical variability
Pre-COPD (n=10) vs. controls; single-nucleus RNA sequencing data
pre-COPD biomarker early disease detection airway epithelial remodeling

MUC5AC as Therapeutic Target: Clinical Programs

The therapeutic relevance of MUC5AC as a drug target is validated by ongoing clinical programs. ARO-MUC5AC inhalation solution, an RNA interference therapeutic designed to reduce MUC5AC expression, has completed a Phase 1/2a clinical trial in asthma and COPD patients (NCT05292950) [1]. Concurrently, Splisense is developing SPL5AC, a MUC5AC-lowering antisense oligonucleotide (ASO), which demonstrated significant reduction in MUC5AC RNA and protein levels in IL-13-induced human bronchial epithelial cells (HBEs) and improved clinical features in muco-obstructive disease mouse models, including reduced mucus plugs and goblet cell hyperplasia [2]. These therapeutic programs rely on validated MUC5AC detection reagents for biomarker monitoring and target engagement assessment.

Therapeutic Target Programs
Class-level inference
Two independent MUC5AC-lowering therapies in development (ARO-MUC5AC Phase 1/2a, SPL5AC ASO preclinical)
Validated MUC5AC detection reagents support target engagement and biomarker studies in these research programs
Clinical trial identifiers and preclinical reports; class-level relevance to MUC5AC research
MUC5AC-targeted therapeutics antisense oligonucleotide muco-obstructive disease

Anti-MUC5AC [45M1] Application Scenarios


MUCQ-Based Chronic Bronchitis Diagnosis

Research groups quantifying sputum MUC5AC for chronic bronchitis diagnostic classification require antibody reagents that produce MUC5AC concentration values comparable to the SPIROMICS cohort reference data (MUCQ threshold = 4.30) . Clone 45M1's validated reproducibility and peptide epitope specificity ensure that MUC5AC measurements are not confounded by inter-patient glycosylation variability or antibody lot-to-lot inconsistency. This is essential for studies aiming to replicate or extend the MUCQ scoring methodology, including prospective validation trials and therapeutic response monitoring in muco-obstructive diseases .

Cross-Species MUC5AC Quantification in Translational Research

Investigators conducting translational respiratory research that spans human clinical samples and murine, rat, or porcine preclinical models benefit from clone 45M1's multi-species reactivity . Unlike human-restricted clones such as CLH2, clone 45M1 enables consistent MUC5AC detection methodology across the entire translational pipeline—from IL-13-induced mouse models to human BALF and sputum samples. This eliminates inter-assay variability introduced by switching antibody clones between species and reduces the validation burden associated with procuring separate species-specific reagents .

Early COPD and Pre-COPD Biomarker Discovery

Studies investigating early airway epithelial changes in pre-COPD—where MUC5AC expression is significantly elevated before spirometric decline occurs (p=0.028 vs. controls) [1]—require antibody reagents with sufficient sensitivity and reproducibility to detect subtle but biologically meaningful differences. Clone 45M1's top-tier performance ranking in human BALF immunoblot assays [2] provides the assay consistency necessary to resolve small effect sizes in early disease cohorts where MUC5AC elevations may be modest compared to established COPD.

Biomarker Studies for MUC5AC-Targeted Therapies

With two MUC5AC-targeted therapeutic programs advancing through clinical development (ARO-MUC5AC Phase 1/2a, SPL5AC preclinical-to-Phase I transition) [3][4], laboratories supporting target engagement studies, pharmacodynamic biomarker analysis, or patient stratification require validated MUC5AC detection reagents. Clone 45M1's characterized performance profile supports quantitative MUC5AC measurement in the sample types—sputum, BALF, and tissue—most relevant to monitoring therapeutic response in muco-obstructive disease clinical trials.

Application
Selection Property
Validation Focus
MUCQ-based chronic bronchitis research classification
Glycosylation-independent linear epitope detection
Reproducibility of MUC5AC quantification in sputum cohorts
Cross-species translational mucin studies
Multi-species reactivity (≥8 species validated)
Consistent methodology across human, mouse, and porcine models
Early COPD and pre-COPD biomarker discovery
High signal strength and reproducibility in BALF
Sensitivity to detect subtle MUC5AC expression differences
MUC5AC-targeted therapy research support
Validated performance in trial-relevant matrices (sputum, BALF, tissue)
Quantitative measurement for target engagement and biomarker studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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